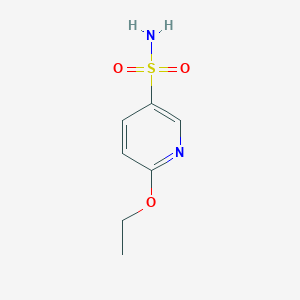

6-Ethoxypyridine-3-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

6-ethoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCZNRYQZPZYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxypyridine 3 Sulfonamide and Structural Analogs

Classical and Contemporary Approaches to Pyyridine-Sulfonamide Synthesis

The construction of the pyridine-sulfonamide scaffold, a key component in many pharmaceutical agents, can be achieved through several established and modern synthetic routes.

Amine Sulfonylation Reactions with Sulfonyl Chlorides

A cornerstone of sulfonamide synthesis is the reaction of an amine with a sulfonyl chloride. nih.govcbijournal.comresearchgate.net This nucleophilic substitution reaction is widely employed due to its efficiency and the ready availability of a diverse range of starting materials. nih.govcbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com For instance, the synthesis of N-phenylbenzenesulfonamide can be achieved with a 90% yield by reacting aniline (B41778) with benzenesulfonyl chloride in neat pyridine at room temperature. cbijournal.com The choice of solvent and base is crucial for optimizing the reaction conditions and yield. cbijournal.com Polymer-supported pyridine has also been used as a base, facilitating easier product purification. cbijournal.com

| Reactants | Base | Solvent | Yield | Reference |

| Aniline, Benzenesulfonyl chloride | Pyridine | Neat | 90% | cbijournal.com |

| p-Toluidine, Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |

| Aniline, Benzenesulfonyl chloride | Triethylamine | THF | 86% | cbijournal.com |

| Aniline, Benzenesulfonyl chloride | Polymer-supported pyridine | Dichloromethane | 92% | cbijournal.com |

Regioselective Synthesis through Halogen-Metal Exchange and Boronic Acid Intermediates

For the synthesis of specifically substituted pyridine sulfonamides, regioselective methods are indispensable. Halogen-metal exchange reactions offer a powerful tool for the directed functionalization of the pyridine ring. thieme-connect.comznaturforsch.com This process typically involves the reaction of a halopyridine with an organolithium or Grignard reagent at low temperatures to generate a metalated pyridine intermediate. thieme-connect.comznaturforsch.com This intermediate can then be reacted with a sulfur dioxide source, followed by an oxidative workup to yield the corresponding sulfonyl chloride, which can be subsequently converted to the sulfonamide. thieme-connect.comsorbonne-universite.fr The regioselectivity of the halogen-metal exchange is influenced by the position of the halogen on the pyridine ring and the specific organometallic reagent used. thieme-connect.comimperial.ac.uk For example, 2,5-dibromopyridine (B19318) undergoes regioselective halogen-metal exchange to afford the corresponding 5-bromo-2-pyridinesulfonamide. thieme-connect.com

Boronic acid intermediates, commonly used in Suzuki-Miyaura coupling reactions, also play a role in the synthesis of pyridine sulfonamides, particularly for creating aryl- or heteroaryl-substituted derivatives.

Ullmann Coupling Strategies for Substituted Pyridine Sulfonamides

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides another avenue for the synthesis of substituted pyridine sulfonamides. nih.govorganic-chemistry.org This method is particularly useful for forming C-N bonds between an amine (or amide) and an aryl or heteroaryl halide. acs.org The classic Ullmann condensation involves high temperatures, but modern variations often employ ligands and different copper sources to facilitate the reaction under milder conditions. organic-chemistry.orgscispace.com For instance, the coupling of sulfonamides with 3-halo-4(1H)-quinolones has been successfully achieved using copper powder as a catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and potassium carbonate as a base in toluene. acs.org This approach has been shown to be effective for a variety of nitrogen-containing nucleophiles, including sulfonamides. acs.org

Advanced Synthetic Strategies for 6-Ethoxypyridine-3-sulfonamide Derivatives

The development of more complex and functionalized derivatives of this compound often requires more sophisticated synthetic techniques.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatives)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful methods for the synthesis of biaryl and heteroaryl compounds. libretexts.orgresearchgate.net This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of pyridine-sulfonamide synthesis, this reaction can be used to introduce aryl or heteroaryl substituents onto the pyridine ring. For example, a key step in the synthesis of certain PI3K/mTOR dual inhibitors involved a Suzuki coupling of a borate (B1201080) ester with a bromo-substituted pyridine fragment. nih.gov The reaction tolerates a wide range of functional groups, making it a versatile tool in complex molecule synthesis. nih.gov

A three-component synthesis of sulfonamides has been developed utilizing a palladium-catalyzed Suzuki-Miyaura coupling. nih.govresearchgate.net This process involves the in situ generation of sulfamoyl chlorides from secondary amines and sulfuric chloride, which then couple with arylboronic acids. nih.gov This method avoids the need for oxidants and utilizes readily available starting materials. nih.gov

| Organoboron Compound | Organic Halide/Triflate | Catalyst System | Product Type | Reference |

| Phenylboronic acid | Haloarenes | Pd catalyst, base | Biaryl compounds | libretexts.org |

| Borate ester | Bromo-substituted pyridine | Pd catalyst, base | PI3K/mTOR inhibitors | nih.gov |

| Arylboronic acids | In situ generated sulfamoyl chlorides | Pd catalyst, base | Diverse sulfonamides | nih.gov |

One-Pot Multicomponent Reactions for Pyridine-Sulfonamide Moiety Construction

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of pyridine derivatives bearing a sulfonamide moiety. rsc.orgrsc.org For example, a catalytic one-pot multicomponent reaction involving an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines containing a sulfonamide group in high yields. rsc.orgrsc.org These reactions are often performed under solvent-free conditions at elevated temperatures. rsc.orgrsc.org The development of novel catalysts, such as quinoline-based dendrimer-like ionic liquids, has further enhanced the efficiency and scope of these MCRs. rsc.orgrsc.org Another approach involves a four-component Ugi-azide reaction followed by a cyclization step to produce tetrazole-linked imidazo[1,5-a]pyridines, which can be further functionalized to include a sulfonamide group. nih.govacs.org

Derivatization via Selective Functional Group Transformations (e.g., Oxidation, Reduction, Substitution of Pyridine and Sulfonamide Moieties)

The derivatization of a parent scaffold like this compound is crucial for exploring structure-activity relationships. Selective functional group transformations on the pyridine ring and the sulfonamide moiety allow for the fine-tuning of a compound's properties. These transformations often require careful selection of reagents and conditions to achieve regioselectivity and avoid unwanted side reactions.

Substitution on the Pyridine Ring: The pyridine ring is susceptible to various modifications. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly when a leaving group is present. For instance, a chloro-substituted pyridine-sulfonamide can serve as a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

A notable example is the synthesis of 4-azidopyridine-3-sulfonamide from 4-chloropyridine-3-sulfonamide (B47618) by reaction with sodium azide (B81097). mdpi.com The resulting azide is a valuable handle for further modification, such as through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," which allows the introduction of diverse triazole-containing substituents at the 4-position. mdpi.com Similarly, 2-chloropyridine-sulfonamides can be converted to 2-hydrazinyl derivatives, which can then be cyclized to form fused ring systems like rsc.orgnih.govscispace.comtriazolo[4,3-a]pyridines. mdpi.com

Direct C-H functionalization offers an alternative route that avoids pre-functionalized starting materials. researchgate.net A one-pot protocol for the C4-selective sulfonylation of unfunctionalized pyridines has been developed. researchgate.net This method involves activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt, leading to the C4-sulfonylated product with high regioselectivity. researchgate.net

Transformations of the Sulfonamide Moiety: The sulfonamide group itself can also be modified. While the S-N bond is generally stable, the nitrogen atom can be alkylated or acylated. The primary sulfonamide (-SO₂NH₂) can be converted to secondary or tertiary sulfonamides. These reactions typically involve deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophile. Site-selective C-H functionalization can also be used to generate aryl sulfinates, which are versatile precursors to sulfonamides and other sulfonyl-containing compounds. nih.gov

The table below summarizes key selective functional group transformations applicable to pyridine sulfonamide scaffolds.

| Transformation Type | Reagents and Conditions | Starting Material Example | Product Type Example | Reference |

| Nucleophilic Substitution (Cl to N₃) | Sodium azide (NaN₃), Acetonitrile | 4-Chloropyridine-3-sulfonamide | 4-Azidopyridine-3-sulfonamide | mdpi.com |

| Click Chemistry (Azide to Triazole) | Terminal alkyne, Cu(I) iodide, Triethylamine | 4-Azidopyridine-3-sulfonamide | 4-(4-Alkyl/Aryl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | mdpi.com |

| Nucleophilic Substitution (Cl to Hydrazine) | Hydrazine hydrate | 2-Chloro-N-arylpyridine-5-sulfonamide | 2-Hydrazinyl-N-arylpyridine-5-sulfonamide | mdpi.com |

| Cyclization | Benzyl chlorides, Triethylamine, DMF, 80 °C | 3-Thio-sulfonamido intermediate | 3-Thio-sulfonamido rsc.orgnih.govscispace.comtriazolo[4,3-a]pyridines | mdpi.com |

| Direct C-H Sulfonylation (C4) | Triflic anhydride (Tf₂O), N-methylpiperidine, Sulfinic acid salt | Pyridine | C4-Sulfonylated Pyridine | researchgate.net |

Scaffold Diversity-Oriented Synthesis Applied to Pyridine-Sulfonamides

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, often inspired by natural products. nih.gov Unlike target-oriented synthesis, which aims to produce a single molecule, DOS pathways are designed to create skeletal diversity from a common starting point or intermediate. sci-hub.se This approach is particularly valuable in drug discovery for exploring novel chemical space.

The "build/couple/pair" (B/C/P) strategy is a modular DOS approach that has been successfully applied to generate libraries of complex macrocycles. acs.org This strategy can be adapted for pyridine-sulfonamide scaffolds.

Build Phase: Simple starting materials are elaborated with key functional groups.

Couple Phase: The "built" fragments are joined together, often through robust reactions like amide or sulfonamide bond formation. nih.gov

Pair Phase: Intramolecular reactions are used to cyclize the coupled fragments, often leading to different molecular skeletons depending on the specific functional groups that are "paired."

For pyridine-sulfonamides, a DOS approach could involve synthesizing a key intermediate, such as an aminopyridine, which is then coupled with a variety of sulfonyl chlorides ("appendage diversity"). scispace.comeurjchem.com To achieve true skeletal diversity, different building blocks can be incorporated that possess orthogonal reactive handles, allowing for different cyclization or rearrangement cascades. For example, a [2+2+2]-cycloaddition of silyl-tethered diynes and nitriles has been used to create complex pyridine libraries. sci-hub.se

The table below illustrates a hypothetical application of the B/C/P strategy to generate scaffold diversity from a pyridine-sulfonamide core.

| Phase | Building Block 1 (Pyridine Core) | Building Block 2 (Sulfonyl Moiety) | Pairing/Cyclization Strategy | Resulting Scaffold | Reference Concept |

| Build/Couple | 3-Amino-6-ethoxypyridine | 4-(prop-2-yn-1-yloxy)benzenesulfonyl chloride | N/A | Linear Alkyne-Sulfonamide | acs.org |

| Pair | Linear Alkyne-Sulfonamide (with a pendant alkene) | N/A | Ring-Closing Metathesis (RCM) | Macrocyclic Pyridine-Sulfonamide | acs.org |

| Build/Couple | 2,6-Diaminopyridine | Benzenesulfonyl chloride | N/A | Bis-sulfonamide Pyridine | scispace.comeurjchem.com |

| Pair | Intermediate from a multi-component reaction | N/A | Intramolecular Diels-Alder | Fused Bicyclic Pyridine-Sulfonamide | nih.gov |

Methodological Considerations for High-Yield and Purity Synthesis

Achieving high yield and purity is paramount in chemical synthesis, both for laboratory-scale research and large-scale production. thieme-connect.com For pyridine-sulfonamides, several methodological factors are critical.

Reaction Conditions and Catalysis: The choice of synthetic route significantly impacts efficiency. Traditional methods often involve the reaction of an aminopyridine with a sulfonyl chloride. scispace.comeurjchem.com While effective, modern approaches often provide higher yields under milder conditions. One-pot multicomponent reactions, for instance, can produce complex pyridine-sulfonamide structures in high yields by combining multiple starting materials in a single step, minimizing intermediate isolation and purification. rsc.org The use of specific catalysts, such as novel ionic liquids, has been shown to promote these reactions efficiently. rsc.org

Purification Techniques: The final purity of the compound is dictated by the purification method. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Common solvent systems for pyridine-sulfonamides include ethanol/water and petroleum ether/ethyl acetate. scispace.comsorbonne-universite.fracs.org

Column Chromatography: For compounds that are difficult to crystallize or for separating mixtures of similar polarity, column chromatography is the method of choice. Silica gel is a common stationary phase, and the mobile phase is a solvent system (e.g., dichloromethane/methanol) that allows for the separation of the target compound from byproducts. mdpi.comgoogle.com

The following table compares different synthetic methodologies for pyridine sulfonamides, highlighting yield and purification strategies.

| Method | Key Reagents/Catalyst | Conditions | Yield | Purification Method | Reference |

| Multicomponent Reaction | Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetate, Ionic liquid catalyst | Solvent-free, 90 °C | High | Not specified | rsc.org |

| Halogen-Metal Exchange | n-Bu₃MgLi, SO₂Cl₂, then an amine (e.g., HN(PMB)₂) | THF/Toluene, -11 °C to 0 °C | 64% (overall, large scale) | Recrystallization (EtOH/H₂O) | thieme-connect.comsorbonne-universite.fr |

| Classical Amination | Substituted aminopyridine, Substituted sulfonyl chloride | Dichloromethane, Room Temp | 80% | Recrystallization (EtOH/H₂O) | scispace.com |

| Hydrazine Substitution | 2-chloro-N-arylpyridine-sulfonamide, Hydrazine hydrate | Not specified | 84-89% | Not specified | mdpi.com |

| Click Chemistry Derivatization | 4-azidopyridine-3-sulfonamide, Alkyne, CuI | Acetonitrile, Room Temp | 29-65% | Column Chromatography | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 6 Ethoxypyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Ethoxypyridine-3-sulfonamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure, connectivity, and chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, generally between 6.5 and 8.8 ppm, due to the deshielding effect of the aromatic ring current. rsc.org The specific chemical shifts and coupling patterns of these protons (H-2, H-4, and H-5) would provide definitive information about their relative positions on the substituted pyridine ring.

The ethoxy group protons would manifest as two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling with the three adjacent methyl protons, while the triplet results from coupling with the two adjacent methylene protons. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (aromatic) | ~6.5 - 8.8 | Multiplet |

| Sulfonamide (-SO₂NH₂) | Variable | Broad Singlet |

| Methylene (-OCH₂CH₃) | ~4.4 | Quartet (q) |

| Methyl (-OCH₂CH₃) | ~1.4 | Triplet (t) |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 165 ppm. rsc.org The carbon atom directly attached to the ethoxy group (C-6) would be significantly downfield due to the deshielding effect of the oxygen atom.

The carbon atoms of the ethoxy group would appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-OCH₂-) is expected at a lower field than the terminal methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (aromatic) | ~110 - 165 |

| Methylene (-OCH₂CH₃) | ~60 - 70 |

| Methyl (-OCH₂CH₃) | ~14 - 16 |

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. The sulfonamide group is particularly prominent, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond stretch would also be observable. rsc.org

The ethoxy group would be identified by the C-O-C stretching vibrations. rsc.org Aromatic C=C stretching vibrations from the pyridine ring are expected in the 1600–1450 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic ethoxy group would be present, typically just above and below 3000 cm⁻¹, respectively. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | ~1320 - 1310 |

| Sulfonamide (-SO₂NH₂) | Symmetric SO₂ Stretch | ~1155 - 1143 |

| N-H | N-H Stretch | ~3300 - 3200 |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 |

| Ethoxy Group | C-O-C Stretch | ~1280 - 1020 |

| Ethoxy Group | Aliphatic C-H Stretch | ~2980 - 2850 |

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide a detailed molecular fingerprint. mdpi.com By adsorbing molecules onto plasmonic nanostructured surfaces, such as those made of silver or gold, the Raman signal can be enhanced by many orders of magnitude. mdpi.com This enhancement allows for the detection of molecules at very low concentrations. mdpi.com

Investigations into the Biological Activities and Molecular Interactions of 6 Ethoxypyridine 3 Sulfonamide

Antimicrobial Activity Research

The sulfonamide moiety is a cornerstone in the development of antimicrobial agents. nih.govnih.gov Research into compounds like 6-Ethoxypyridine-3-sulfonamide is built upon the extensive history of this chemical class in combating microbial infections.

While specific studies on the antibacterial spectrum of this compound are not extensively detailed in the provided research, the broader class of sulfonamide drugs is known for its wide range of activity against both Gram-positive and certain Gram-negative bacteria. nih.gov

Gram-positive Bacteria: Sulfonamides have demonstrated efficacy against various Gram-positive strains, including Staphylococcus aureus. nih.govmdpi.com The mechanism of action typically involves the inhibition of dihydrofolate synthetase, an enzyme crucial for folic acid synthesis in bacteria, which in turn halts bacterial growth and replication. nih.gov

Gram-negative Bacteria: The effectiveness of sulfonamides extends to several Gram-negative bacteria such as Escherichia coli, Klebsiella, and Salmonella species. nih.govmdpi.com However, some Gram-negative bacteria, like Pseudomonas aeruginosa, often exhibit resistance to this class of antibiotics. nih.govmdpi.com The outer membrane of Gram-negative bacteria can present a permeability barrier, challenging the entry of antibacterial agents. nih.gov

Research into novel thienopyrimidine-sulfonamide hybrids has shown varied activity. For instance, some hybrids displayed mild activity against E. coli but no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. mdpi.com

Table 1: Representative Antibacterial Activity of Sulfonamide Derivatives Below is a summary of the minimum inhibitory concentration (MIC) for selected sulfonamide derivatives against various bacterial strains, illustrating the typical efficacy of this chemical class.

| Compound/Drug | Organism | Strain | MIC (µg/mL) |

| Sulfadiazine | Staphylococcus aureus | ATCC 29213 | 250 |

| Sulfadiazine | Escherichia coli | ATCC 25922 | >250 |

| Thienopyrimidine-sulfadiazine hybrid (12ii) | Staphylococcus aureus | ATCC 29213 | 125 |

| Thienopyrimidine-sulfadiazine hybrid (12ii) | Escherichia coli | ATCC 25922 | 125 |

Data sourced from studies on sulfonamide hybrids. mdpi.com

The biological activity of sulfonamides is not limited to bacteria; various derivatives have been investigated for their potential against fungal and viral pathogens. nih.govmdpi.com

Antifungal Properties: Sulfonamide derivatives have shown promise as antifungal agents, particularly against Candida species. mdpi.comnih.gov The mechanism can involve the inhibition of fungal-specific enzymes, such as carbonic anhydrases, which are essential for the pathogen's growth and virulence. nih.gov Studies on arylsulfonamide compounds demonstrated fungistatic activity against strains like Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov Some thienopyrimidine-sulfonamide hybrids also displayed good activity against Candida strains. mdpi.com

Antiviral Properties: The sulfonamide scaffold has been incorporated into molecules with significant antiviral activity. mdpi.com Research has shown that sulfonamide derivatives can be effective against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govresearchgate.net The development of new broad-spectrum antiviral drugs is an area of active research, with sulfonamides being a key structural component in many investigational compounds. mdpi.com For example, certain imidazo[1,2-a]pyridine (B132010) derivatives, which share a pyridine (B92270) core with this compound, have shown potent activity against HCMV and VZV. nih.gov

Anticancer and Antiproliferative Activity Research

A significant body of research has focused on the anticancer potential of sulfonamide derivatives. nih.govrug.nl These compounds have been shown to exhibit substantial antitumor activity in vitro through various mechanisms. rug.nl

Numerous studies have evaluated the cytotoxic and antiproliferative effects of novel sulfonamide derivatives against a panel of human cancer cell lines. These assays are crucial for identifying promising anticancer candidates. For instance, certain sulfonamide-acridine hybrids have been tested against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines, showing significant anticancer activity. nih.gov Similarly, novel sulfonamide derivatives have demonstrated potent and selective antiproliferative effects against lung cancer (A549) cells. rsc.org

Table 2: In Vitro Cytotoxicity (IC50) of Representative Sulfonamide Derivatives in Cancer Cell Lines The table below presents the half-maximal inhibitory concentration (IC50) values for selected sulfonamide compounds, highlighting their antiproliferative efficacy.

| Compound | Cell Line | IC50 (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 |

| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | |

| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | |

| Sulfonamide-Acridine Hybrid (8b) | HepG2 (Liver Cancer) | 14.51 |

| HCT-116 (Colon Cancer) | 9.39 | |

| MCF-7 (Breast Cancer) | 8.83 |

Data sourced from studies on various sulfonamide derivatives. nih.govnih.gov

Beyond direct cytotoxicity, a key area of anticancer research is understanding the molecular mechanisms by which compounds induce cancer cell death, such as apoptosis, and how they interfere with the cell cycle.

Apoptosis Induction: Sulfonamides have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can occur through various pathways. For example, some bis(sulfonamide) compounds disrupt cellular ionic homeostasis, leading to the activation of a caspase-dependent intrinsic pathway of apoptosis. nih.gov This involves changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. nih.gov The induction of apoptosis is a desirable trait for anticancer drugs as it eliminates malignant cells in a controlled manner.

Cell Cycle Perturbation: Many anticancer agents exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating. frontiersin.org Sulfonamide derivatives have been found to disrupt the cell cycle, often causing arrest in the G1 or G2 phase. rsc.orgnih.gov For example, a novel sulfonamide derivative identified as a potent anti-lung cancer agent was shown to cause cell cycle arrest in the G2 phase. rsc.org This perturbation prevents the cells from entering mitosis and undergoing division, thereby halting tumor growth.

Enzyme Inhibition and Allosteric Modulation Studies

The sulfonamide group is a well-established zinc-binding group, making it a key pharmacophore for the design of enzyme inhibitors. mdpi.com

Enzyme Inhibition: The most prominent role of sulfonamides as enzyme inhibitors is in the targeting of carbonic anhydrases (CAs). mdpi.comnih.gov CAs are metalloenzymes that play crucial roles in various physiological processes. mdpi.com The sulfonamide group binds to the zinc ion in the active site of the enzyme, effectively blocking its activity. mdpi.com This inhibitory action is the basis for the clinical use of sulfonamide drugs as diuretics and anti-glaucoma agents. researchgate.net The pyridine-3-sulfonamide (B1584339) scaffold, in particular, has been explored for developing selective inhibitors of cancer-associated CA isoforms, such as CA IX and CA XII. mdpi.com

Allosteric Modulation: Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the response of the receptor to its natural ligand. While specific allosteric modulation studies involving this compound are not detailed, the concept is a significant area of drug discovery. nih.govnih.gov The development of allosteric modulators offers the potential for greater selectivity and finer control over biological targets compared to traditional inhibitors or activators. nih.gov

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Folate Biosynthesis Pathways

Sulfonamides as a class are well-established inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. The mechanism of action involves competitive inhibition, where the sulfonamide molecule, being structurally similar to the natural substrate para-aminobenzoic acid (PABA), binds to the active site of DHPS. This prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid.

Despite this well-understood general mechanism for sulfonamides, specific inhibitory constants (such as Kᵢ or IC₅₀ values) and detailed structural studies concerning the interaction of This compound with DHPS from various microbial sources are not available in the reviewed literature. Research has focused on other derivatives, but not on this specific ethoxy-substituted compound.

Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity Profiling

The sulfonamide group is a classic zinc-binding moiety, making sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. There are at least 15 human CA isoforms, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Tumor-associated isoforms, such as CA IX and CA XII, are also significant targets in cancer therapy.

The primary mechanism of inhibition involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. The selectivity of sulfonamide inhibitors for different CA isoforms is often achieved through a "tail approach," where modifications to the scaffold outside the zinc-binding group lead to specific interactions with the varied active site residues of each isoform. However, a detailed selectivity profile for This compound against the various human CA isoforms (hCA I, II, IX, XII, etc.) is not documented in the available literature. While studies have explored other pyridine-3-sulfonamide derivatives, specific data for the 6-ethoxy variant is absent.

Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual inhibitors targeting both PI3K and mTOR are of significant interest in oncology research.

Recent studies have explored sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors. These studies indicate that the sulfonamide-pyridine scaffold can be a viable starting point for developing inhibitors of this pathway. The research, however, has focused on compounds with a methoxy (B1213986) group and more complex aromatic skeletons, and there is no specific mention or data regarding the inhibitory activity of This compound against PI3K or mTOR kinases.

Glycosidase Enzyme Inhibition (e.g., Alpha-Glucosidase, Alpha-Amylase)

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. The final step in carbohydrate metabolism is catalyzed by α-glucosidase in the intestine, which breaks down disaccharides and oligosaccharides into absorbable glucose.

While various chemical scaffolds, including some sulfonamide derivatives, have been investigated for their potential to inhibit α-glucosidase, there is no specific research available that evaluates the inhibitory activity of This compound against α-glucosidase or α-amylase.

Exploration of Other Enzyme Targets (e.g., Lysine-Specific Demethylase 1 (LSD1), HIV Protease, Cyclooxygenase-II (COX-II))

Scientific investigations have targeted a diverse range of enzymes for therapeutic intervention.

Lysine-Specific Demethylase 1 (LSD1): An epigenetic regulator, LSD1 is a target in cancer therapy. While numerous inhibitors have been developed, there is no indication in the literature that This compound has been evaluated as an LSD1 inhibitor.

HIV Protease: This enzyme is vital for the lifecycle of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy. The development of HIV protease inhibitors has focused on various chemical classes, but sulfonamide-based inhibitors are not prominent, and This compound has not been studied in this context.

Cyclooxygenase-II (COX-II): Selective COX-2 inhibitors (COXIBs) are a class of anti-inflammatory drugs. Many of these contain a methyl- or aminosulfonyl-substituent. Although research has been conducted on sulfonamide-containing compounds as COX-2 inhibitors, there are no specific findings related to This compound .

Research into Lipid Metabolism Modulation and Related Biological Pathways

The modulation of lipid metabolism is a key area of research for various metabolic disorders. While certain enzyme inhibitors can have downstream effects on metabolic pathways, there is no direct research available in the searched literature that investigates the role or effects of This compound on lipid metabolism or related biological pathways.

Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Ethoxypyridine 3 Sulfonamide

Systematic Modification of the 6-Ethoxypyridine and Sulfonamide Moieties to Determine Pharmacophore Requirements

The pharmacophore of pyridine (B92270) sulfonamides can be deconstructed into several key components: the pyridine ring, the alkoxy substituent (e.g., ethoxy or methoxy), the sulfonamide linker, and the terminal group attached to the sulfonamide nitrogen. Systematic modifications of these components have been crucial in defining the structural requirements for biological activity, particularly in the context of anticancer research targeting the PI3K/mTOR pathway and tubulin polymerization. nih.govresearchgate.net

The Pyridine Ring and Alkoxy Group: The methoxy (B1213986)/ethoxy-pyridine unit is a critical component for activity in several inhibitor classes. In the context of PI3K/mTOR inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure was identified as having potent PI3K inhibitory activity. nih.gov This highlights the importance of the pyridine core as a scaffold. The position of the sulfonamide group on the pyridine ring is also crucial for establishing the correct vector and orientation for binding to target proteins. Furthermore, studies on cyclotriazadisulfonamide (B1668197) (CADA) analogs, which down-modulate the CD4 receptor, showed that fusing a pyridine ring into the macrocyclic scaffold could produce potent compounds. nih.gov This work also demonstrated that adding nonpolar, hydrophobic groups to the para position of the pyridine ring could increase potency, suggesting that the ethoxy group in 6-ethoxypyridine-3-sulfonamide contributes favorably to the compound's activity profile through hydrophobic interactions. nih.gov

The Sulfonamide Moiety: The sulfonamide group itself is a cornerstone of the pharmacophore, acting as a versatile linker and a key interaction point. ekb.eg General SAR principles for sulfonamides indicate that the sulfur atom must be directly linked to the aromatic ring (in this case, pyridine) and that substitutions on the amide nitrogen (N1) have a profound impact on activity. mhmedical.com

In the development of PI3K/mTOR inhibitors, the sulfonamide moiety is often part of a larger fragment that binds in the affinity pocket of the enzyme. nih.gov Modifications to the group attached to the sulfonamide nitrogen are a primary strategy for optimizing potency and selectivity. For instance, replacing a thiazolidinedione ring with pyridylsulfonamide or arylsulfonamide groups was found to improve potency and selectivity in PI3K inhibitors. nih.gov

Similarly, in the design of microtubule destabilizing sulfonamides, substitutions at the sulfonamide nitrogen were conducted via alkylation, leading to a range of potencies. nih.gov The potency of some benzene (B151609) sulfonamide series has been shown to be strongly dependent on lipophilicity, with less lipophilic compounds often losing activity. researchgate.net

The following table summarizes the structure-activity relationships of representative methoxypyridine sulfonamide derivatives developed as PI3K/mTOR dual inhibitors.

| Compound | Core Structure (Part B) | R Group (Part C) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |

| 22a | Quinoline | -CH₃ | 0.31 | 35 | 30 |

| 22c | Quinoline | -CH₂CH₂OH | 0.22 | 23 | 20 |

| 22d | Quinoline | -CH₂CH₂OCH₃ | 0.35 | 41 | 40 |

| 22h | Quinoline | -CH₂CH(OH)CH₃ | 0.25 | 28 | 30 |

| Gedatolisib | Quinoline | - | 0.4 | 1.6 | 118 |

| Omipalisib | Quinoline | - | 0.27 | 29 | 100 |

Data adapted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

Elucidation of Specific Ligand-Target Binding Modes and Key Amino Acid Interactions

Molecular modeling and co-crystal structures have been instrumental in elucidating how pyridine sulfonamides bind to their biological targets. For inhibitors targeting the PI3K/mTOR pathway, the binding site is typically divided into three main regions: an affinity binding pocket, a hinge binding pocket, and a ribose binding pocket. nih.gov

The this compound scaffold is designed to interact with these key regions. The core structure, often a substituted benzenesulfonamide, occupies the affinity pocket. A crucial interaction involves the nitrogen heteroatoms in the side chains of these inhibitors, which form hydrogen bonds with the backbone amide of the key amino acid residue Val851 in the hinge region of PI3Kα. nih.gov This interaction is considered essential for anchoring the inhibitor in the active site. nih.gov

Further studies have revealed other critical interactions that enhance potency. For example, the development of a highly potent, orally bioavailable PI3K/mTOR inhibitor, GSK2126458, was guided by the discovery that a pyridylsulfonamide group could form a strong, charged interaction with Lys833 . nih.gov This interaction was credited with the compound's superior, low picomolar potency. nih.gov

In the context of microtubule-targeting agents, docking studies suggest that sulfonamide derivatives bind to the colchicine (B1669291) site on tubulin. tandfonline.com This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest. The trimethoxyphenyl ring, a common feature in this class of inhibitors, is considered essential for high potency, while modifications to the sulfonamide portion fine-tune the binding and activity. nih.gov

The table below summarizes key documented ligand-target interactions for this class of compounds.

| Target Protein | Key Interacting Amino Acid | Type of Interaction | Reference Compound Class |

| PI3Kα | Val851 (Hinge Region) | Hydrogen Bond | Sulfonamide Methoxypyridine Derivatives |

| PI3K | Lys833 | Charged Interaction | Pyridylsulfonamide Analogues |

| Tubulin | Colchicine Binding Site | Multiple (H-bonds, hydrophobic) | Microtubule Destabilizing Sulfonamides |

Data derived from molecular docking and SAR studies. nih.govnih.govtandfonline.com

Detailed Mechanistic Investigations into Biological Activity at the Molecular and Cellular Level

The biological activity of this compound and its analogs stems from their ability to inhibit specific enzyme functions, thereby disrupting critical cellular pathways.

Molecular Mechanism: The primary mechanism for many anticancer pyridine sulfonamides is the dual inhibition of the PI3K/mTOR signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. nih.gov Mutations affecting the PI3K/Akt/mTOR pathway are common in many cancers. researchgate.net By competitively inhibiting the ATP-binding site of PI3K and mTOR kinases, these compounds block the phosphorylation cascade that would normally activate downstream effectors like AKT. nih.govresearchgate.net Western blot assays have confirmed that potent derivatives can significantly decrease the phosphorylation of AKT even at low concentrations. nih.govresearchgate.net

An alternative molecular mechanism for some sulfonamide derivatives is the inhibition of tubulin polymerization. researchgate.netnih.gov These compounds act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin. This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov

For sulfonamides exhibiting antibacterial properties, the mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). drugbank.comdrugbank.com This bacterial enzyme is essential for the synthesis of folic acid, a necessary precursor for the production of nucleic acids. lumenlearning.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide drug blocks the enzyme's active site, halting bacterial growth and replication in a bacteriostatic manner. drugbank.comlumenlearning.com

Cellular Level Effects: The molecular inhibition of the PI3K/mTOR pathway translates into significant cellular consequences. Treatment of cancer cells with potent sulfonamide methoxypyridine derivatives has been shown to cause cell cycle arrest, primarily in the G0/G1 phase. nih.govresearchgate.net This halt in the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting proliferation. Ultimately, this disruption of critical survival signals triggers programmed cell death, or apoptosis. nih.govresearchgate.net

For microtubule-targeting sulfonamides, the disruption of the microtubule network leads to a different cellular fate. Cells are arrested in the G2/M phase of the cell cycle, unable to form a functional mitotic spindle. This prolonged mitotic arrest ultimately leads to cell death through a process known as mitotic catastrophe, which is often followed by apoptosis. researchgate.net

Development of Rational Design Principles for Enhancing Potency, Selectivity, and Biological Efficacy

The cumulative findings from SAR, binding mode analysis, and mechanistic studies have established several key principles for the rational design of more effective drugs based on the this compound scaffold.

Scaffold Optimization for Hinge Binding: The pyridine sulfonamide core is a validated starting point. A primary design principle is to incorporate functionalities that can form strong hydrogen bonds with key residues in the hinge region of kinases, such as Val851 in PI3K. nih.gov The selection of the core aromatic system and the placement of the sulfonamide linker are critical to correctly orient the molecule for this key interaction.

Exploiting Affinity and Allosteric Pockets: Potency and selectivity can be enhanced by designing substituents that occupy additional pockets in the target enzyme. For PI3K/mTOR inhibitors, extending the molecule to fit into the ribose binding pocket is a successful strategy. Creatively introducing fragments like an oxazole (B20620) group with a carboxylic acid ester can effectively occupy this pocket, form favorable π-π interactions, and improve affinity. nih.gov

Modulating Physicochemical Properties: Rational design must also consider pharmacokinetic properties. The introduction of hydrophilic groups, such as amides or alcohols, onto the periphery of the molecule can enhance water solubility and metabolic stability without compromising potency. nih.gov Studies with CADA analogs have shown that the pyridine ring itself can improve aqueous solubility, while the addition of hydrophobic groups elsewhere can enhance potency, demonstrating a delicate balance. nih.gov

Structure-Guided Selectivity: Achieving selectivity between different kinase isoforms or unrelated targets is a major goal. Cocrystal structures can reveal subtle differences in the binding pockets of different proteins. For instance, designing a group that forms a specific charged interaction, like the one between a pyridylsulfonamide and Lys833 in PI3K, can confer superior potency and potentially selectivity. nih.gov Similarly, designing molecules that are less prone to efflux by multidrug resistance (MDR) pumps, often by targeting sites like the colchicine site on tubulin which is less susceptible to efflux, is a key principle for overcoming drug resistance. researchgate.netnih.gov

Computational Chemistry and in Silico Studies of 6 Ethoxypyridine 3 Sulfonamide

Computational chemistry and in silico methodologies are pivotal in the modern drug discovery pipeline, offering powerful tools to predict molecular properties, understand drug-target interactions, and design novel therapeutic agents with improved efficacy and specificity. For 6-Ethoxypyridine-3-sulfonamide and its analogs, these computational approaches provide deep insights into their chemical behavior and biological potential.

Future Research Trajectories and Academic Applications of 6 Ethoxypyridine 3 Sulfonamide

Designing and Synthesizing Novel 6-Ethoxypyridine-3-sulfonamide Derivatives with Tuned Biological Specificity

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of this compound to achieve greater biological specificity and therapeutic efficacy. This involves the strategic modification of the parent molecule to optimize interactions with specific biological targets while minimizing off-target effects.

Researchers are exploring various synthetic strategies to create libraries of derivatives with diverse functionalities. nih.gov These strategies often involve modifying the ethoxy group, the pyridine (B92270) ring, or the sulfonamide moiety to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. acs.org For example, the introduction of different alkyl or aryl groups on the sulfonamide nitrogen can significantly influence the compound's binding affinity and selectivity for its target. acs.org

A notable area of application for such derivatives is in the development of enzyme inhibitors. For instance, pyridine acyl sulfonamide derivatives have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors, with some compounds demonstrating potent inhibitory activity. nih.gov Similarly, sulfonamide methoxypyridine derivatives have been investigated as novel PI3K/mTOR dual inhibitors for cancer therapy. nih.govnih.gov The design of these derivatives often involves computational docking studies to predict the binding modes and affinities of the compounds with their target enzymes, thereby guiding the synthetic efforts towards more potent and selective inhibitors. nih.gov

The antitumor potential of pyridine-sulfonamide hybrids is another active area of research. nih.gov By combining the pyridine-sulfonamide scaffold with other pharmacologically active moieties, researchers aim to develop multifunctional molecules with enhanced anticancer properties. These hybrid molecules may target multiple pathways involved in cancer progression, such as angiogenesis and cell cycle regulation. nih.gov

The following table summarizes examples of research on pyridine sulfonamide derivatives and their biological targets:

| Derivative Class | Biological Target/Activity | Research Focus |

| Pyridine Acyl Sulfonamides | Cyclooxygenase-2 (COX-2) | Development of novel anti-inflammatory and anticancer agents. nih.gov |

| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Design of dual inhibitors for cancer therapy. nih.govnih.gov |

| Pyridine-Sulfonamide Hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Exploration of new scaffolds for antitumor agents and apoptosis inducers. nih.gov |

| 2-Aminothiazole Sulfonamide Derivatives | Antioxidant Activity | Investigation of potential antioxidants for human well-being. nih.gov |

Advancing Sustainable and Scalable Synthetic Methodologies

The advancement of sustainable and scalable synthetic methodologies is crucial for the practical application of this compound and its derivatives in academic and industrial settings. Traditional methods for the synthesis of sulfonamides often involve harsh reaction conditions, toxic reagents, and complex purification procedures. thieme-connect.com Modern research focuses on developing greener and more efficient synthetic routes.

The use of environmentally friendly solvents is another key aspect of sustainable synthesis. Researchers are exploring the use of water, ethanol, and deep eutectic solvents as alternatives to traditional volatile organic compounds. researchgate.netresearchgate.net For instance, a general and mild method for synthesizing sulfonamides in sustainable solvents using sodium dichloroisocyanurate dihydrate as an efficient oxidant has been reported. researchgate.net

Mechanochemistry, which involves conducting chemical reactions in the absence of solvents by grinding solid reactants together, represents a significant step towards environmentally friendly synthesis. rsc.org A solvent-free mechanochemical approach for the synthesis of sulfonamides has been demonstrated, offering a telescopic, environmentally friendly, and cost-effective process. rsc.org

The development of efficient and scalable transformations is also a priority. For instance, an efficient and scalable synthesis of pyridine sulfonamides has been established through halogen–metal exchange and subsequent reaction with sulfuryl chloride followed by amidation. thieme-connect.com These advancements are critical for the large-scale production of pyridine sulfonamides for further research and potential commercialization.

Integration of High-Throughput Screening and Multi-Omics Data in Biological Activity Profiling

The integration of high-throughput screening (HTS) and multi-omics data analysis is set to revolutionize the biological activity profiling of this compound and its derivatives. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of "hit" compounds with desired activities.

HTS assays can be cell-based or biochemical and are often conducted in 96-, 384-, or 1536-well formats to maximize throughput. The data generated from HTS can be used to establish structure-activity relationships (SAR), which provide valuable insights for the optimization of hit compounds into lead candidates. chemrxiv.org

Multi-omics approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound in a biological system. nih.gov By integrating data from these different "omics" layers, researchers can gain a deeper understanding of a compound's mechanism of action, identify potential biomarkers of efficacy and toxicity, and uncover novel therapeutic targets. nih.gov

For example, proteomics can be used to identify the protein targets of a compound, while metabolomics can reveal its effects on cellular metabolism. mdpi.com The integration of transcriptomic and proteomic data can elucidate the correlation between gene expression and protein levels, providing insights into the upstream regulatory mechanisms. mdpi.com

The combination of HTS and multi-omics data can create a powerful platform for drug discovery and development. HTS can identify compounds with interesting biological activities, and multi-omics can then be used to characterize the molecular mechanisms underlying these activities in detail. This integrated approach can accelerate the discovery of novel therapeutic agents and facilitate the development of personalized medicine strategies. nih.gov

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Pyridine-Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification and optimization of new drug candidates. nih.gov In the context of pyridine-sulfonamide research, AI and ML algorithms can be used to build predictive models that can forecast the biological activity, physicochemical properties, and potential toxicity of novel derivatives.

These predictive models are trained on large datasets of existing compounds with known properties. mdpi.com By learning the complex relationships between chemical structure and biological activity, these models can then be used to screen virtual libraries of compounds and prioritize those with the highest probability of success. nih.gov This in silico screening can significantly reduce the time and cost associated with experimental screening. communityjameel.org

For instance, quantitative structure-activity relationship (QSAR) modeling can be used to develop predictive models for the biological activities of sulfonamide derivatives. nih.gov These models can help to identify the key structural features that are important for a compound's activity and guide the design of new derivatives with improved properties.

The application of AI and ML in pyridine-sulfonamide research is still in its early stages, but it holds immense promise for the future. By leveraging the power of these computational tools, researchers can accelerate the discovery of new and effective therapeutic agents based on the pyridine-sulfonamide scaffold.

The following table highlights some applications of AI and ML in drug discovery:

| AI/ML Application | Description | Potential Impact on Pyridine-Sulfonamide Research |

| Predictive Modeling (e.g., QSAR) | Develops models to predict biological activity and properties based on chemical structure. nih.gov | Accelerates the identification of promising derivatives and guides rational drug design. |

| Virtual Screening | Screens large virtual libraries of compounds to identify potential hits. nih.gov | Reduces the need for extensive experimental screening, saving time and resources. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. mdpi.comstanford.edu | Enables the exploration of new chemical space and the design of innovative pyridine-sulfonamide-based drugs. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.gov | Helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles early in the discovery process. |

Role as a Chemical Probe for Elucidating Complex Biological Pathways and Mechanisms

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes for elucidating complex biological pathways and mechanisms. thieme-connect.com A chemical probe is a small molecule that is used to selectively interact with and modulate the function of a specific protein or pathway in a biological system. nih.gov

To be an effective chemical probe, a compound must exhibit high potency and selectivity for its target. eubopen.org It should also have well-characterized in-cell activity and a clear mechanism of action. By using well-validated chemical probes, researchers can investigate the role of specific proteins in cellular processes and disease states.

Sulfonamide-based fluorescent probes have been developed to visualize and study specific biological targets. nih.gov For example, small-molecule sulfonamide fluorescent probes have been synthesized for GPR120, a novel target for the treatment of metabolic diseases. nih.gov These probes can help to locate the target protein within cells and can be used to screen for other molecules that interact with the same target.

By developing derivatives of this compound that are highly selective for a particular biological target, researchers can create powerful tools to dissect complex signaling pathways. For instance, a derivative that selectively inhibits a specific kinase could be used to study the role of that kinase in cell proliferation or apoptosis.

The use of this compound and its analogs as chemical probes can provide valuable insights into the fundamental mechanisms of biology and disease. This knowledge can, in turn, inform the development of new and more effective therapeutic strategies.

常见问题

Q. What are the optimal synthetic routes for 6-Ethoxypyridine-3-sulfonamide, and how can purity be validated?

Methodological Answer:

- Synthesis : Begin with pyridine derivatives as precursors. Ethoxylation at the 6-position can be achieved via nucleophilic substitution using sodium ethoxide under reflux conditions. Sulfonamide formation at the 3-position requires sulfonyl chloride intermediates, followed by ammonia or amine treatment in anhydrous solvents (e.g., THF or DCM) .

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via -NMR (e.g., ethoxy proton signals at δ 1.2–1.4 ppm) and FT-IR (S=O stretching at ~1150–1350 cm) .

Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. Quantify solubility using UV-Vis spectrophotometry against a calibration curve.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., sulfonic acid derivatives under acidic conditions) .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λ in ethanol to identify π→π* transitions in the pyridine ring.

- Cyclic Voltammetry : Analyze redox behavior in acetonitrile with a glassy carbon electrode. Compare oxidation potentials to similar sulfonamide derivatives to infer electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) and identical assay conditions (e.g., ATP-based viability assays).

- Variable Isolation : Test hypotheses about conflicting results by isolating variables (e.g., compound concentration, incubation time, or solvent DMSO% ).

- Structural Analysis : Use X-ray crystallography (as in analogous sulfonamide structures ) to correlate activity differences with conformational variations.

Q. What strategies are recommended for designing SAR (Structure-Activity Relationship) studies targeting sulfonamide pharmacophores?

Methodological Answer:

- Scaffold Modification : Systematically vary substituents (e.g., ethoxy group length, sulfonamide N-substituents) and evaluate effects on target binding (e.g., enzyme inhibition assays).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., carbonic anhydrase isoforms). Validate predictions with ITC (Isothermal Titration Calorimetry) for binding affinity .

Q. How should researchers address discrepancies between computational predictions and experimental results for sulfonamide reactivity?

Methodological Answer:

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Methodological Answer:

- Detailed Documentation : Report catalyst loading, solvent purity, and reaction atmosphere (e.g., inert N).

- Control Experiments : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C) to benchmark performance.

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * to crowdsource reproducibility validation .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze conflicting bioactivity datasets for sulfonamides?

Methodological Answer:

Q. What are best practices for presenting crystallographic data of this compound derivatives?

Methodological Answer:

Q. How to design follow-up studies when initial results show unexpected low toxicity in vitro?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。